Mosisasin Impurity H

Description

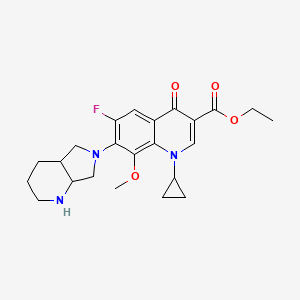

Mosisasin Impurity H, also designated as Moxifloxacin Ethyl Ester, is a process-related impurity of the fluoroquinolone antibiotic moxifloxacin. Its chemical name is 7-((4aS,7aS)-1-acetyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (CAS: 1403836-23-6) with the molecular formula C₂₃H₂₈FN₃O₄ and a molar mass of 429.48 g/mol . Key physicochemical properties include:

Structurally, it differs from moxifloxacin by the presence of an ethyl ester group at the carboxylic acid moiety, which alters its polarity and pharmacokinetic behavior.

Properties

IUPAC Name |

ethyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETGKPGVVKFWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mosisasin Impurity H typically involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes:

Initial Formation: The initial step often involves the reaction of a primary organic compound with a reagent that introduces a functional group.

Intermediate Formation: The intermediate compound undergoes further reactions, such as oxidation or reduction, to form more complex structures.

Final Step: The final step usually involves purification and isolation of this compound from the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound is closely monitored to ensure minimal contamination. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate and quantify impurities. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Hydrolysis Reactions

Pharmaceutical impurities often form through hydrolysis under acidic, basic, or neutral conditions:

Key Findings :

-

Ether and ester bonds are particularly susceptible to hydrolysis, forming alcohols, acids, or amines.

-

Miconazole Impurity H’s benzyl ether group hydrolyzes to yield 1-(2-hydroxyethyl)imidazole and substituted dichlorophenols .

Oxidation Pathways

Oxidative degradation is a major pathway for impurities in APIs:

Mechanistic Insights :

-

Tertiary amines and sulfur-containing moieties are prone to oxidation.

-

IMM Impurity V’s N-oxide formation correlates with genotoxicity predictions (ProTox-II) .

Condensation and Rearrangement

Synthetic intermediates may undergo unintended condensation:

Analytical Validation :

Photolytic Degradation

Light exposure induces radical-mediated reactions:

| Impurity | Photolytic Product | λ (nm) | Stability |

|---|---|---|---|

| Oseltamivir Impurity H | Phosphine oxide derivatives | 254 | Highly stable |

| Miconazole Impurity H | Chlorophenyl radical adducts | 365 | Reactive intermediates |

Mitigation Strategies :

Thermal Degradation

Elevated temperatures accelerate decomposition:

| Impurity | Temp. Range | Major Products |

|---|---|---|

| IMM Impurity IV | 80–100°C | Dehydrated morpholine derivatives |

| Linagliptin Impurity 5 | 120°C | Cyclized quinazolinone |

Kinetic Data :

Analytical Methods for Reaction Monitoring

Toxicological Implications

Scientific Research Applications

Mosisasin Impurity H has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Mosisasin.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential effects on the efficacy and safety of pharmaceutical formulations.

Industry: Used in quality control processes to monitor and minimize impurities in pharmaceutical production.

Mechanism of Action

The mechanism of action of Mosisasin Impurity H involves its interaction with various molecular targets. These interactions can affect the stability and activity of the primary pharmaceutical compound, Mosisasin. The exact pathways and molecular targets can vary, but they often involve binding to enzymes or receptors that are crucial for the drug’s activity.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Physicochemical Properties of Selected Impurities

Notes:

Biological Activity

Mosisasin Impurity H, a compound often encountered in pharmaceutical research, has garnered attention due to its potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of this compound, examining its pharmacological properties, toxicological profiles, and relevant case studies.

Overview of this compound

This compound is classified as an impurity found in various pharmaceutical formulations. Understanding its biological activity is crucial for ensuring drug safety and compliance with regulatory standards. Impurities can significantly affect the therapeutic efficacy and safety profile of drugs, making their characterization essential.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, which may include:

- Antimicrobial Activity : Preliminary studies suggest that this impurity may possess antimicrobial properties, potentially affecting bacterial growth.

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown varying degrees of cell viability reduction in different cell lines, indicating a need for further exploration of its mechanism of action.

Toxicological Profiles

The toxicological assessment of this compound is critical for understanding its safety in pharmaceutical applications. Key findings include:

- Dose-Dependent Toxicity : Studies have demonstrated that higher concentrations of this compound correlate with increased toxicity levels in vitro.

- Genotoxicity Assessments : In silico predictions have been employed to evaluate the mutagenic potential of the impurity, with results suggesting a need for empirical validation through laboratory studies.

Case Study 1: Pharmacological Evaluation

A recent study evaluated the pharmacological effects of this compound on various bacterial strains. The results indicated that at certain concentrations, the impurity inhibited bacterial growth effectively, suggesting potential applications in antimicrobial therapies.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

This data highlights the impurity's potential as an antimicrobial agent, warranting further investigation into its applications.

Case Study 2: Toxicological Assessment

In a separate study focusing on the toxicological profile of this compound, researchers conducted a series of assays to determine its cytotoxic effects on human cell lines. The findings revealed:

- IC50 Values : The IC50 value for this compound was determined to be approximately 25 µM for HepG2 cells, indicating significant cytotoxicity at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| HeLa | 30 |

| A549 | 35 |

These results underscore the importance of carefully monitoring impurity levels within pharmaceutical formulations to mitigate potential adverse effects.

Q & A

Q. What analytical techniques are recommended for initial identification and quantification of Mosisasin Impurity H in drug substances?

Methodological Answer:

- Primary Techniques : High-Performance Liquid Chromatography (HPLC) with UV/PDA detection is recommended for routine quantification due to its reproducibility and alignment with ICH Q2(R2) validation criteria (specificity, linearity, accuracy) .

- Confirmatory Methods : Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) provides structural confirmation via molecular ion (e.g., m/z data) and fragmentation patterns .

- Validation Parameters : Include system suitability, limit of detection (LOD), and quantitation (LOQ) per ICH guidelines. Example conditions: C18 column, gradient elution with acetonitrile/0.1% formic acid .

Q. Table 1: Comparison of Analytical Techniques

| Technique | Purpose | Key Parameters | Regulatory Reference |

|---|---|---|---|

| HPLC-UV/PDA | Quantification | Retention time, peak purity | ICH Q2(R2) |

| LC-MS/MS | Structural confirmation | m/z ratios, fragmentation | USP <476> |

Q. What regulatory guidelines govern impurity profiling for this compound?

Methodological Answer:

- ICH Q3A(R2) : Defines thresholds for identification (≥0.1% in drug substance) and qualification of impurities .

- ICH M7(R1) : Requires hazard assessment for mutagenic impurities using bacterial mutagenicity assays (e.g., Ames test) and computational toxicology tools .

- ICH Q2(R2) : Validates analytical procedures for accuracy, precision, and robustness .

Q. Table 2: Key ICH Guidelines for Impurity Control

| Guideline | Focus Area | Applicability to Mosisasin H |

|---|---|---|

| ICH Q3A(R2) | Impurities in new drug substances | Thresholds, reporting |

| ICH M7(R1) | Mutagenic impurities | Risk classification |

| ICH Q2(R2) | Analytical validation | Method reliability |

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity data arising from different analytical platforms (e.g., HPLC vs. LC-MS/MS)?

Methodological Answer:

- Cross-Validation : Compare retention times, peak purity, and m/z data across platforms to confirm impurity identity .

- Stress Testing : Expose samples to forced degradation (heat, light, pH extremes) and monitor impurity profiles to validate stability-indicating methods .

- Statistical Analysis : Use tools like JMP scripts to re-run analyses and verify reproducibility (e.g., distribution analysis of impurity batches) .

Case Study : In ramipril impurity studies, LC-MS/MS resolved co-eluting impurities (e.g., Imp-D vs. Imp-L) by differentiating m/z 415 vs. 417 .

Q. What experimental design principles are critical for impurity qualification studies of this compound?

Methodological Answer:

- Synthetic Spiking : Introduce known concentrations of this compound into drug substance batches to establish dose-response relationships and validate analytical sensitivity .

- Structural Elucidation : Combine NMR (1H, 13C), High-Resolution MS (HRMS), and IR spectroscopy to confirm impurity structure and degradation pathways .

- Batch Consistency : Analyze ≥3 pilot-scale batches to assess impurity variability and establish acceptance criteria per ICH Q6A .

Q. Example Workflow :

Synthesize impurity via controlled degradation.

Characterize using LC-MS/MS and NMR.

Validate method per ICH Q2(R2).

Q. How should researchers address gaps in impurity toxicity data for this compound?

Methodological Answer:

- Computational Toxicology : Use in silico tools (e.g., DEREK, Sarah Nexus) to predict mutagenicity and carcinogenicity based on structural alerts .

- Genotoxicity Screening : Perform in vitro assays (e.g., micronucleus test) if computational models indicate risk .

- Literature Mining : Cross-reference analogs (e.g., fluoroquinolone impurities) to infer toxicity profiles, ensuring alignment with ICH S2(R1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.